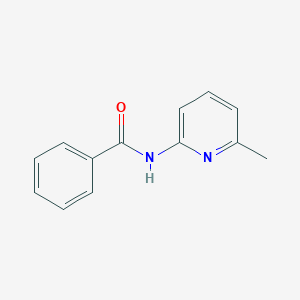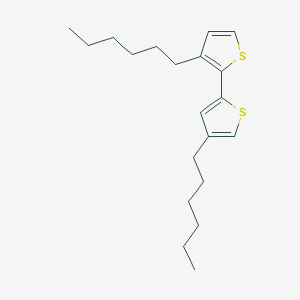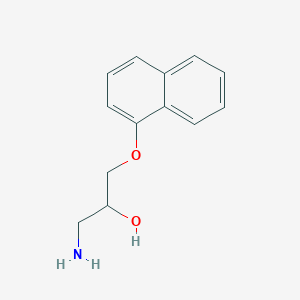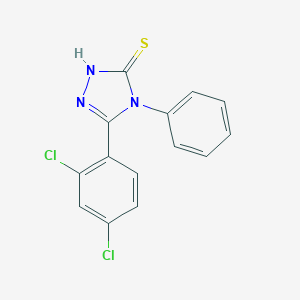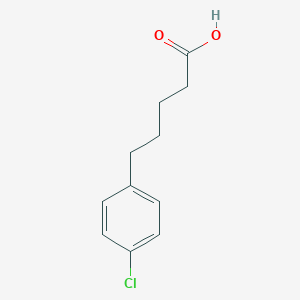
5-(4-氯苯基)戊酸
描述
5-(4-Chlorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H13ClO2 . It is a medium-chain fatty acid .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)pentanoic acid involves a seven-step reaction sequence . The compound was synthesized by homologation at the carboxyl end of baclofen .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pentanoic acid has been determined using single-crystal X-ray diffraction and DFT calculations . The InChI code for the compound is 1S/C11H13ClO2/c12-10-7-5-9 (6-8-10)3-1-2-4-11 (13)14/h5-8H,1-4H2, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Chlorophenyl)pentanoic acid are complex. For instance, N-Boc-protected (4R, 5R)-4- (4-chlorophenyl)-5-hydroxy-2-piperidone was deoxygenated via a modified Barton-McCombie reaction to give N-Boc-protected ®-4- (4-chlorophenyl)-2-piperidone .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)pentanoic acid has a molecular weight of 212.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 212.0604073 g/mol .科学研究应用
I have conducted a search for the scientific research applications of 5-(4-Chlorophenyl)pentanoic acid , but unfortunately, the available online resources do not provide detailed information on unique applications for this compound. The search results mainly offer general chemical properties and availability from suppliers like Sigma-Aldrich and ChemScene .
安全和危害
属性
IUPAC Name |
5-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNOIVMWZJAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-(4-Chlorophenyl)pentanoic acid formed during the bacterial degradation of 4-chlorobiphenyl?
A1: The research paper [] outlines the step-by-step metabolic pathway of 4-chlorobiphenyl (4-CB) by the Gram-negative bacterial strain B-206. The process involves a series of oxidation reactions. Initially, the non-chlorinated ring of 4-CB undergoes oxidation, leading to the formation of dihydrodiols and catechols. These intermediates are further oxidized, ultimately producing a series of metabolites, including 5-(4-Chlorophenyl)pentanoic acid. This compound is formed through the oxidative cleavage of the aromatic ring structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



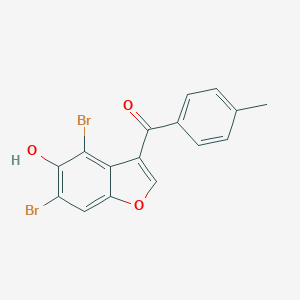
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)

